molecular formula C30H44N2O8S2 B1249117 thiomarinol G

thiomarinol G

Cat. No. B1249117
M. Wt: 624.8 g/mol
InChI Key: FCMYPMGTCIMUMZ-DJKNXTBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiomarinol G is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antibacterial agent, an antimicrobial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester, a cyclic ether and a triol.

Scientific Research Applications

Antibiotic Synthesis and Potency

Thiomarinol G, a marine antibiotic isolated from the bacterium Alteromonas rava, has shown significant potential due to its broad-spectrum antibiotic properties effective against both Gram-positive and Gram-negative bacteria. The synthetic pathway of thiomarinol has been a subject of interest, with notable achievements in its total synthesis. A remarkable example is the catalytic asymmetric synthesis of thiomarinol antibiotics, which achieved a global yield of 22% from 3-boronoacrolein pinacolate. This synthesis featured an enantio-, regio-, E/Z-, and diastereoselective three-component inverse electron demand Diels-Alder/allylboration sequence, providing insights into the efficient production of this potent antibiotic (Gao & Hall, 2005).

Enzymatic Basis of Biosynthesis

The enzymatic process underlying thiomarinol biosynthesis has been explored, revealing its hybrid structure composed of pseudomonic acid analogue and holothin, linked by an amide bond. Contrary to previous assumptions, TmlU, an enzyme previously thought to be solely responsible for this bond formation, actually functions as a CoA ligase. This enzyme activates pseudomonic acid as a thioester, which is then processed by the acetyltransferase HolE to catalyze the amidation. This finding provides a deeper understanding of the biosynthesis of thiomarinol and opens avenues for the engineering of new hybrid molecules (Dunn et al., 2015).

Antibiotic Activity Against MRSA

A significant aspect of thiomarinol G's research involves its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Thiomarinol A, a variant of thiomarinol G, demonstrates over 100-fold greater potency than mupirocin against mupirocin-sensitive MRSA. This increased efficacy is attributed to thiomarinol A targeting isoleucyl-tRNA synthetase (IleRS) with picomolar Ki and binding with low femtomolar affinity. Additionally, thiomarinol A shows effectiveness against high-level mupirocin-resistant MRSA, suggesting a dual mode of action that may include IleRS inhibition and metal chelation (Johnson et al., 2021).

Hybrid Antibiotic Engineering

Research has also focused on the engineering of thiomarinol antibiotics to enhance their activity against MRSA. The synthesis of novel thiomarinol derivatives and their preliminary antibacterial evaluation have shown that certain simplified analogs exhibit more activity than thiomarinol H. These findings indicate the potential for creating more effective variants of thiomarinol for combating antibiotic-resistant bacteria (Marion et al., 2009).

properties

Product Name

thiomarinol G

Molecular Formula

C30H44N2O8S2

Molecular Weight

624.8 g/mol

IUPAC Name

[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[4,5-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoate

InChI

InChI=1S/C30H44N2O8S2/c1-19(14-22-16-24(34)30(38,18-40-22)12-9-10-20(2)21(3)33)15-26(36)39-13-8-6-4-5-7-11-25(35)32-27-28-23(17-41-42-28)31-29(27)37/h9-10,15,17,20-22,24,33-34,38H,4-8,11-14,16,18H2,1-3H3,(H,31,37)(H,32,35)/b10-9+,19-15+

InChI Key

FCMYPMGTCIMUMZ-DJKNXTBSSA-N

Isomeric SMILES

CC(/C=C/CC1(COC(CC1O)C/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O

Canonical SMILES

CC(C=CCC1(COC(CC1O)CC(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O

synonyms

thiomarinol g
TMG cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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